O-methylthalibrine
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Overview
Description
O-methylthalibrine: is a bisbenzylisoquinoline alkaloid that has been isolated from various plant species, including Thalictrum revolutum. It is known for its potential antimalarial properties and has been the subject of various scientific studies due to its bioactive nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-methylthalibrine can be synthesized through an electrochemical protocol involving anodic oxidation. The reaction typically uses ethanol and ethyl acetate as solvents .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: O-methylthalibrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Scientific Research Applications
Chemistry: O-methylthalibrine is used in synthetic organic chemistry as a precursor for the synthesis of more complex molecules.
Biology: It has shown potential as an antimalarial agent, demonstrating selective antiplasmodial activity without host toxicity .
Medicine: Research indicates that this compound may have hepatoprotective properties, making it a candidate for liver disorder treatments .
Mechanism of Action
O-methylthalibrine exerts its effects primarily through interaction with specific molecular targets. It has been shown to inhibit proteins such as tumor necrosis factor-alpha and transforming growth factor-beta, which are involved in inflammatory and fibrotic processes . The compound’s mechanism involves binding to these proteins and modulating their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Thalicarpine: Another bisbenzylisoquinoline alkaloid with similar antimalarial properties.
Dibenzylisoquinoline: Shares structural similarities and bioactive properties with O-methylthalibrine.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to selectively target certain proteins involved in disease processes. Its combination of antimalarial and hepatoprotective properties sets it apart from other similar compounds .
Properties
CAS No. |
59654-05-6 |
---|---|
Molecular Formula |
C39H46N2O6 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(1S)-1-[[4-[5-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m0/s1 |
InChI Key |
UHYCXSGUNAWVBW-LQJZCPKCSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC |
Origin of Product |
United States |
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